[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate
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Overview
Description
Adenanthin is a natural ent-kaurane diterpenoid extracted from the herb Isodon adenantha. It has garnered significant attention due to its ability to increase intracellular reactive oxygen species in leukemic and hepatocellular carcinoma cells . This compound has shown potential in various biological and medicinal applications, making it a subject of extensive research.
Preparation Methods
Adenanthin can be synthesized through various methods. One common approach involves the extraction from the leaves of Isodon adenantha. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods may involve more complex extraction and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Adenanthin undergoes several types of chemical reactions, including oxidation and reduction. It has been reported to target peroxiredoxins I and II, leading to the induction of differentiation in acute promyelocytic leukemia cells . Common reagents used in these reactions include various oxidizing and reducing agents, depending on the desired outcome. The major products formed from these reactions often involve the modification of adenanthin’s structure, enhancing its biological activity.
Scientific Research Applications
Adenanthin has a wide range of scientific research applications:
Chemistry: It is used to study the effects of reactive oxygen species and their role in various chemical processes.
Industry: Adenanthin’s ability to modulate reactive oxygen species makes it a valuable compound in developing new drugs and therapeutic agents.
Mechanism of Action
Adenanthin exerts its effects by targeting specific molecular pathways. It inhibits adipogenesis by delaying mitotic clonal expansion through G0/G1 cell cycle arrest and reducing C/EBPβ signaling . Additionally, adenanthin targets peroxiredoxins I and II, leading to the induction of differentiation in acute promyelocytic leukemia cells . These mechanisms highlight the compound’s potential in regulating various biological processes.
Comparison with Similar Compounds
Adenanthin is unique compared to other similar compounds due to its specific targeting of peroxiredoxins I and II. Similar compounds include other ent-kaurane diterpenoids, which may also exhibit biological activity but differ in their molecular targets and pathways. Adenanthin’s ability to modulate reactive oxygen species and its potential therapeutic applications make it a distinct and valuable compound in scientific research.
Biological Activity
The compound [(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate is a complex organic molecule with significant potential in biological applications. Its structural complexity suggests a variety of interactions with biological systems that warrant thorough investigation.
Structural Characteristics
The compound features multiple functional groups that contribute to its biological activity:
- Diacetoxy groups : These may enhance solubility and bioavailability.
- Hydroxy groups : Known for their ability to participate in hydrogen bonding and influence the compound's reactivity.
- Trimethyl and methylidene groups : These structural elements may affect the hydrophobicity of the molecule.
Antimicrobial Properties
Research has indicated that compounds similar to this structure exhibit antimicrobial activity. For instance:
- Case Study 1 : A study on related tetracyclic compounds revealed significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Antioxidant Activity
The presence of hydroxyl groups is often associated with antioxidant properties:
- Case Study 2 : In vitro assays demonstrated that related compounds can effectively scavenge free radicals and inhibit lipid peroxidation . This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties:
- Case Study 3 : Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in macrophages . This activity indicates a potential therapeutic role in inflammatory conditions.
Data Table: Summary of Biological Activities
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The acetoxy and hydroxy groups may facilitate binding to enzyme active sites.
- Cell Membrane Interaction : The hydrophobic regions could allow for integration into lipid membranes, affecting membrane fluidity and function.
Properties
IUPAC Name |
(2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYSFSBBFDGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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